Increased Lipophilicity (XLogP3) and Molecular Weight Compared to Non-Brominated Oxime
3-Bromo-1,1,1-trifluoroacetone oxime exhibits a significantly higher computed lipophilicity (XLogP3 = 2.1) compared to its non-brominated analog, 1,1,1-trifluoroacetone oxime (XLogP3 = 1.3) [1][2]. This 0.8 unit increase in XLogP3, along with a 78.89 g/mol higher molecular weight (205.96 vs 127.07 g/mol), indicates enhanced membrane permeability and potential for improved oral bioavailability in drug candidates [1].
| Evidence Dimension | Lipophilicity (XLogP3) and Molecular Weight |
|---|---|
| Target Compound Data | XLogP3 = 2.1; Molecular Weight = 205.96 g/mol |
| Comparator Or Baseline | 1,1,1-Trifluoroacetone oxime: XLogP3 = 1.3; Molecular Weight = 127.07 g/mol |
| Quantified Difference | ΔXLogP3 = +0.8; ΔMolecular Weight = +78.89 g/mol |
| Conditions | Computed properties based on chemical structure (PubChem 2025 release) |
Why This Matters
This quantifiable increase in lipophilicity and molecular weight directly impacts a compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile, making it a more suitable starting point for designing drug candidates with specific pharmacokinetic requirements.
- [1] PubChem. (2005). 3-Bromo-1,1,1-trifluoroacetone oxime. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5940780 View Source
- [2] PubChem. (2005). 1,1,1-Trifluoroacetone oxime. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5917854 View Source
